molecular formula C20H13N3O4S B6114632 N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl}thiophene-2-carboxamide

N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl}thiophene-2-carboxamide

Cat. No.: B6114632
M. Wt: 391.4 g/mol
InChI Key: FBBXFDXELDRGLQ-UHFFFAOYSA-N
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Description

N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl}thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl}thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3-aminobenzoic acid with phthalic anhydride to form the intermediate 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. This intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoindoline moiety can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the isoindoline moiety can produce dihydroisoindoline derivatives.

Scientific Research Applications

N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s isoindoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects such as the modulation of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-Phthaloylglycine: Contains a similar isoindoline moiety but lacks the thiophene ring.

    Phthalimide acetyl chloride: Another compound with an isoindoline structure, used in different synthetic applications.

    Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the isoindoline moiety.

Uniqueness

N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl}thiophene-2-carboxamide is unique due to the combination of the isoindoline and thiophene moieties in a single molecule. This structural uniqueness contributes to its diverse range of applications and potential therapeutic properties.

Properties

IUPAC Name

N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c24-17(22-23-19(26)14-7-1-2-8-15(14)20(23)27)12-5-3-6-13(11-12)21-18(25)16-9-4-10-28-16/h1-11H,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBXFDXELDRGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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